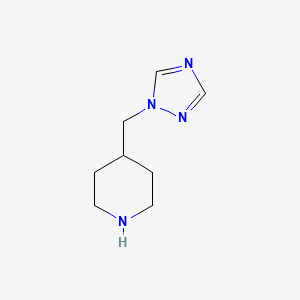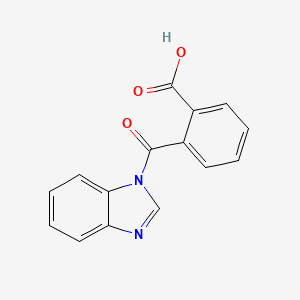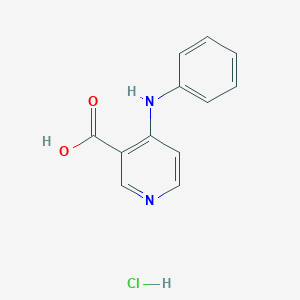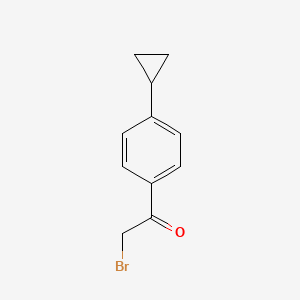![molecular formula C20H20N2O2 B2991856 7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol CAS No. 315234-68-5](/img/structure/B2991856.png)
7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Corrosion Properties
Research indicates the effectiveness of hydroxyquinoline derivatives, including compounds structurally related to 7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol, as anti-corrosion agents. In a study focused on mild steel protection in acidic environments, derivatives demonstrated high efficiency, reaching up to 90% effectiveness in preventing corrosion. These findings suggest potential applications in industrial settings where metal preservation is crucial (Dhaybia Douche et al., 2020).
Catalytic Activity in Organic Synthesis
Another study explored the use of 8-hydroxyquinoline (oxine) derivatives as catalysts in amine and copper-free Sonogashira coupling reactions. The research highlighted the synthesis of unsymmetrical pincer ligands with an oxine core, demonstrating significant efficiency in catalyzing the coupling process. This suggests the potential of this compound derivatives in facilitating various organic synthesis reactions (Satyendra Kumar et al., 2017).
Chemosensory Applications
The development of chemosensors based on hydroxyquinoline derivatives for detecting specific ions or molecules has been demonstrated. For example, a study introduced a chemosensor for selective cyanide detection in aqueous solutions, showcasing the potential of hydroxyquinoline frameworks in environmental monitoring and safety applications (Y. Na et al., 2014).
Antitumor Activity
Research into the antiproliferative properties of quinolin-4-ones bearing a pyrrolidinyl group has shown promising results against various human cancer cell lines. The potent cytotoxic activity of these compounds, along with minimal effects on normal cell lines, underscores the therapeutic potential of hydroxyquinoline derivatives in cancer treatment (Shih-Ming Huang et al., 2013).
Wirkmechanismus
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a wide range of biological activities
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects
Eigenschaften
IUPAC Name |
7-[(3-hydroxyphenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-16-7-3-5-15(13-16)19(22-11-1-2-12-22)17-9-8-14-6-4-10-21-18(14)20(17)24/h3-10,13,19,23-24H,1-2,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKJUKABSCEYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC(=CC=C2)O)C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2991779.png)

![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2991782.png)

![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2991786.png)



![6,7-Dimethyl-3-[2-oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2991795.png)
![N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid](/img/structure/B2991796.png)
